molecular formula C8H15ClN4 B1404839 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride CAS No. 1423024-19-4

3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride

Cat. No. B1404839
CAS RN: 1423024-19-4
M. Wt: 202.68 g/mol
InChI Key: LIHJNKANQNRQGQ-UHFFFAOYSA-N
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Description

“3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C8H15ClN4 . It is a product that can be purchased from various suppliers .


Synthesis Analysis

The synthesis of 1,2,3-triazoles, which is a core component of the compound, has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . One of the popular methods is the click chemistry approach .


Molecular Structure Analysis

The molecular structure of “3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride” consists of a piperidine ring attached to a 1,2,3-triazole ring via a methylene bridge .


Chemical Reactions Analysis

The 1,2,3-triazole moiety interacts with β-tubulin via H-bonding with numerous amino acids . This interaction could potentially influence the chemical reactions involving the compound.


Physical And Chemical Properties Analysis

1,2,3-triazoles, including “3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride”, are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature. They also possess aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including derivatives like 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride , are widely used in drug discovery due to their diverse biological activities. They have been explored for potential anti-inflammatory, antimicrobial, antitubercular, antitumoral, and antiviral properties .

Organic Synthesis

These compounds serve as important intermediates in organic synthesis. Their unique chemical structure allows for various chemical reactions that can lead to the creation of complex molecules for pharmaceuticals and agrochemicals .

Polymer Chemistry

In polymer chemistry, triazole derivatives are utilized to modify polymers or create new polymer structures with desired physical and chemical properties .

Supramolecular Chemistry

The triazole ring can act as a building block in supramolecular chemistry for constructing larger molecular assemblies through non-covalent interactions .

Bioconjugation

Triazoles are used in bioconjugation to link biomolecules together or attach them to surfaces or other materials for biomedical applications .

Chemical Biology

In chemical biology, these compounds are used to probe biological systems and understand the chemical basis of biological processes .

Fluorescent Imaging

Some triazole derivatives exhibit fluorescent properties and are used in imaging techniques to visualize biological processes .

Materials Science

Due to their stability and versatile reactivity, triazoles find applications in materials science for creating functional materials with specific properties .

Mechanism of Action

While the specific mechanism of action for “3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride” is not explicitly mentioned in the search results, 1,2,3-triazoles are known to exhibit a wide range of biological activities . They have found applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

properties

IUPAC Name

3-(triazol-1-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-5-4-10-11-12;/h4-5,8-9H,1-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHJNKANQNRQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=CN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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